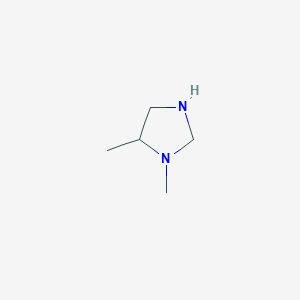

1,5-Dimethylimidazolidine

Description

1,5-Dimethylimidazolidine is a heterocyclic organic compound featuring a five-membered imidazolidine ring with methyl substituents at the 1- and 5-positions. These compounds share core imidazolidine frameworks but differ in substituent placement and functional groups, which critically influence their chemical behavior and applications. For instance, MDM hydantoin contains a hydroxymethyl group and two methyl groups at the 5,5-positions, making it a hydantoin derivative with industrial relevance .

Properties

CAS No. |

64793-22-2 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

1,5-dimethylimidazolidine |

InChI |

InChI=1S/C5H12N2/c1-5-3-6-4-7(5)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

GDFJQAZYPNAQEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCN1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine ring. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of palladium-catalyzed carbonylation reactions or other advanced techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylimidazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives, such as imidazolidine-2,4-dione, amine derivatives, and substituted imidazolidines.

Scientific Research Applications

Antimicrobial Activity

1,5-Dimethylimidazolidine derivatives have shown potential as antimicrobial agents. Research indicates that compounds derived from this structure can inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives such as 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione have been noted for their antimicrobial properties, making them valuable in pharmaceutical formulations aimed at treating infections .

Antitumor Properties

Recent studies have highlighted the antitumor activity of nitrogen-containing heterocycles, including those derived from this compound. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features of these compounds allow them to interact with biological targets effectively, enhancing their therapeutic potential against various cancer types .

Drug Development

The ability of this compound to form cocrystals with other pharmaceutical agents has opened avenues for drug development. Cocrystallization can enhance the solubility and stability of active pharmaceutical ingredients (APIs). Studies utilizing solid-state NMR spectroscopy and X-ray diffraction have confirmed the formation of stable cocrystals involving this compound derivatives . This property is particularly beneficial in improving the bioavailability of poorly soluble drugs.

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a building block for constructing complex molecular architectures through non-covalent interactions such as hydrogen bonding and π–π stacking. Its ability to form ordered structures makes it a candidate for developing new materials with specific properties .

Catalytic Applications

The unique electronic properties of this compound derivatives allow them to act as catalysts in various chemical reactions. Their nitrogen atoms can coordinate with metal centers, facilitating catalytic cycles that are essential in organic synthesis and industrial applications . This catalytic activity has been explored in reactions such as oxidation and reduction processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the imidazolidine structure significantly enhanced antimicrobial activity, demonstrating the importance of structure-activity relationships in drug design .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Effective against M.tb |

| Compound B | 50 | Moderate activity |

| Compound C | 10 | Highly effective |

Case Study: Cocrystal Formation

Research on cocrystals involving this compound has shown promising results in enhancing the solubility of poorly soluble drugs. In one study, a cocrystal formed with a known API exhibited a significant increase in dissolution rate compared to the pure API alone . This finding underscores the potential for using cocrystallization techniques to improve drug formulation strategies.

Mechanism of Action

The mechanism of action of 1,5-dimethylimidazolidine involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in coordination chemistry and catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 1,5-dimethylimidazolidine analogs and related heterocycles:

Physicochemical Properties

- MDM hydantoin (MW 158.16 g/mol) exhibits higher hydrophilicity due to its hydroxymethyl and dione groups, enhancing solubility in polar solvents .

- 1,3-Dimethylimidazolidin-2-one (MW 114.14 g/mol) is less polar, favoring organic solvents like dichloromethane or ethanol .

- 1,5-Disubstituted triazoles display variable solubility depending on substituents; aromatic derivatives are often crystalline solids .

Key Research Findings

- Substituent position significantly impacts reactivity: For example, 5,5-dimethyl groups in MDM hydantoin enhance steric stability, while 1,3-dimethyl analogs prioritize electronic effects .

- Triazole derivatives outperform imidazolidines in pharmaceutical versatility due to their broader substitution tolerance .

- Fused imidazo-pyridine systems offer unique electronic properties, making them valuable in materials science .

Biological Activity

1,5-Dimethylimidazolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is a cyclic organic compound characterized by its imidazolidine structure with two methyl groups at the 1 and 5 positions. Its chemical formula is , and it is known for its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research has indicated that derivatives of imidazolidine compounds exhibit bactericidal properties. For instance, studies have shown that related compounds can disrupt bacterial cell walls and inhibit essential enzymatic functions through oxidative mechanisms .

- Metabolic Pathways : The metabolism of imidazolidines often involves cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes in the liver. This pathway can influence the bioavailability and efficacy of the compound .

Case Studies

- Antimicrobial Efficacy : A study investigating the bactericidal effects of various imidazolidine derivatives found that certain formulations demonstrated significant activity against pathogens such as Staphylococcus aureus. The study reported that optimal bactericidal activity was achieved within specific pH ranges and was influenced by temperature and the presence of organic compounds like bovine serum albumin (BSA) .

- Toxicological Evaluations : In a toxicological assessment, this compound was evaluated for its safety profile in food applications. The results indicated no mutagenic effects in vitro, suggesting a favorable safety profile for potential applications in food chemistry .

- Pharmacokinetics : Studies on the pharmacokinetics of related compounds showed rapid metabolism and conversion to non-toxic metabolites in animal models. This highlights the potential for safe human applications if similar metabolic pathways are observed for this compound .

Table 1: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Catalyst choice : Acidic catalysts (e.g., HCl) improve cyclization efficiency but may require neutralization steps.

- Temperature control : Excessive heat can lead to decomposition; optimal ranges are 60–100°C .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

Basic Research Question

- 1H/13C NMR :

- 1H NMR : Peaks at δ 2.8–3.2 ppm indicate methyl groups attached to nitrogen. Protons on the imidazolidine ring appear as multiplets at δ 3.5–4.0 ppm .

- 13C NMR : Signals at 35–40 ppm correspond to N-methyl carbons; ring carbons resonate at 50–70 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 115.1234 for C5H11N2) and detects impurities .

- FT-IR : Stretching bands at 1600–1650 cm⁻¹ confirm C=N bonds in the ring .

How can molecular docking studies optimize this compound derivatives for target binding, and what parameters validate computational predictions?

Advanced Research Question

Methodology :

- Software : Autodock4 or Vina with Lamarckian Genetic Algorithm (LGA) for conformational sampling .

- Scoring functions : Use binding energy (ΔG) and inhibition constant (Ki) to rank ligands. Halogen interactions (e.g., C–X···π) improve affinity for kinases like ABL .

- Validation :

Example : Derivatives with para-fluorine substituents showed enhanced ABL kinase inhibition (Ki = 12 nM) due to halogen bonding with Tyr253 .

What strategies resolve contradictions between computational binding affinities and experimental bioactivity data for this compound-based compounds?

Advanced Research Question

Approaches :

- Multi-algorithm docking : Compare results from Autodock, Glide, and Schrödinger to identify consensus poses .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories; hydrogen bond persistence >50% indicates reliable predictions .

- Statistical analysis : Calculate sensitivity (Se) and specificity (Sp) using Bayesian models to evaluate false positives/negatives .

Case Study : A compound with high docking scores (ΔG = −9.2 kcal/mol) but low experimental activity was re-evaluated via MD, revealing unstable water-mediated hydrogen bonds .

How do halogen substituents at specific positions affect the binding thermodynamics of this compound derivatives in kinase inhibition?

Advanced Research Question

Key Findings :

- Ortho-substitution : Fluorine at position 2 enhances entropy-driven binding via hydrophobic interactions with ABL kinase’s ATP pocket .

- Para-substitution : Chlorine improves enthalpy by forming halogen bonds with backbone carbonyls (e.g., Glu286 in ABL kinase) .

- Thermodynamic profiling : Isothermal Titration Calorimetry (ITC) quantifies ΔH and ΔS; SPR measures kinetic parameters (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.